![molecular formula C10H9N3O2 B1310161 N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide CAS No. 860649-01-0](/img/structure/B1310161.png)
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
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Overview
Description
“N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide” is a small molecule organic compound that has gained significant attention in scientific research due to its potential implications in various fields. It has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide” is 1S/C10H9N3O2/c11-10 (13-14)8-3-1-7 (2-4-8)9-5-12-6-15-9/h1-6,10H,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide” is a solid substance with a melting point between 203 - 205 degrees Celsius .Scientific Research Applications
Proteomics Research
This compound, also known as HOI-07 , is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . It’s used to identify and quantify proteins and to study protein-protein interactions within the cell. This can help in understanding diseases at a molecular level and developing targeted therapies.
Cancer Research
In cancer research, N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide has shown potential in inhibiting the growth of various cancer cell lines. For instance, it has demonstrated cytostatic activity, which is the ability to halt the growth and division of cancer cells, in glioma, ovarian, prostate, and melanoma human cell lines .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reagent due to its well-defined properties, such as a specific melting point range of 203 - 205°C . This allows for the calibration of instruments and validation of analytical methods.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N’-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are currently under investigation. The compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
Biochemical Pathways
Given its use in proteomics research
Result of Action
properties
IUPAC Name |
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHITYCWDSCAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=CO2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420738 |
Source
|
Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide | |
CAS RN |
860649-01-0 |
Source
|
Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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